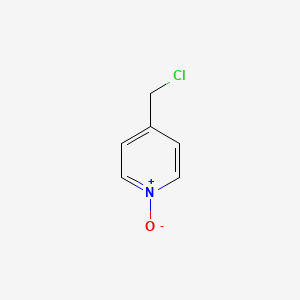

4-(Chloromethyl)pyridine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNO |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

4-(chloromethyl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H6ClNO/c7-5-6-1-3-8(9)4-2-6/h1-4H,5H2 |

InChI Key |

YOCZJJNZPGJJRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N+](=CC=C1CCl)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl Pyridine 1 Oxide

Established Synthetic Routes and Precursor Strategies

Established methods for the synthesis of 4-(chloromethyl)pyridine (B78701) 1-oxide primarily rely on two core strategies: the functionalization of the pyridine (B92270) ring followed by N-oxidation, or the direct modification of a pre-formed pyridine N-oxide.

Synthesis via Pyridine Ring Functionalization and Subsequent Oxidation

One of the classical approaches involves a multi-step synthesis starting from readily available pyridine derivatives. A common precursor is 4-methylpyridine (B42270) (γ-picoline). This method typically involves the following sequence:

Oxidation of the Methyl Group: 4-methylpyridine is first oxidized to isonicotinic acid. A common oxidizing agent for this transformation is potassium permanganate (B83412) in an aqueous medium. google.com

Esterification: The resulting isonicotinic acid is then esterified, for example, by reaction with methanol (B129727) in an acidic medium to produce methyl isonicotinate. google.com

Reduction to the Alcohol: The ester is subsequently reduced to 4-pyridinemethanol (B147518). Sodium borohydride (B1222165) is a frequently used reducing agent for this step. google.com

Chlorination: The hydroxyl group of 4-pyridinemethanol is then converted to a chloro group using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 4-(chloromethyl)pyridine. google.comresearchgate.net This intermediate is often unstable and is typically isolated as its hydrochloride salt. researchgate.net

N-Oxidation: The final step is the oxidation of the nitrogen atom of the pyridine ring to the corresponding N-oxide. This is commonly achieved using oxidizing agents like peracetic acid or hydrogen peroxide. orgsyn.orgtaylorandfrancis.com

Derivation from Pre-formed Pyridine N-Oxides with Site-Selective Chloromethylation

An alternative and often more direct strategy begins with the N-oxidation of pyridine or a suitable substituted pyridine, followed by the introduction of the chloromethyl group. The presence of the N-oxide group significantly activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic substitution. researchgate.net

One method involves the regioselective chlorination of a pre-formed pyridine N-oxide derivative. For instance, 4-methylpyridine 1-oxide can be a key intermediate. The subsequent chlorination of the methyl group would lead to the desired product. Reagents like oxalyl chloride in the presence of a base such as triethylamine (B128534) have been used for the regioselective chlorination of pyridine N-oxides. researchgate.net

Another approach involves the functionalization of pyridine N-oxide itself. The activation of pyridine N-oxides with agents like trifluoromethanesulfonic anhydride (B1165640) allows for the regioselective addition of nucleophiles, which can be a precursor to the chloromethyl group. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of both established routes is highly dependent on the reaction conditions. Researchers have focused on optimizing various parameters to maximize yield and purity.

For the chlorination of pyridine N-oxides, the choice of chlorinating agent, solvent, temperature, and reaction time are critical. For example, using oxalyl chloride in dichloromethane (B109758) at 0°C for a short duration has been shown to be effective for regioselective chlorination. researchgate.net The use of an appropriate base is also crucial to neutralize the acid generated during the reaction.

Optimization of the N-oxidation step often involves careful control of temperature and the rate of addition of the oxidizing agent to prevent side reactions. orgsyn.org The purification of the final product, often through recrystallization or chromatography, is also a key aspect of obtaining high-purity 4-(chloromethyl)pyridine 1-oxide. nih.govorgsyn.org

Novel Approaches and Sustainable Synthetic Paradigms

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for the synthesis of chemical compounds, including this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, this could involve:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

While specific examples directly pertaining to the green synthesis of this compound are not extensively documented in the provided search results, the broader trends in pyridine chemistry suggest a move towards such methodologies. nih.govnih.gov For instance, one-pot multi-component reactions under microwave irradiation represent a green approach for synthesizing pyridine derivatives. nih.gov

Catalytic Methodologies for Improved Regio- and Chemoselectivity

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical transformations. In the synthesis of this compound and its precursors, catalytic methods are being explored to improve regio- and chemoselectivity.

For the functionalization of pyridine N-oxides, photocatalysis has emerged as a promising strategy. Photoinduced single-electron oxidation of pyridine N-oxides can generate cation radicals that can participate in site-selective C-H functionalization reactions. digitellinc.com This approach offers the potential for direct and selective introduction of functional groups, potentially including precursors to the chloromethyl group, onto the pyridine ring.

Palladium-catalyzed cross-coupling reactions are also widely used for the synthesis of substituted pyridines. For example, the direct arylation of pyridine N-oxides can be achieved using a palladium catalyst. orgsyn.org While not directly leading to chloromethylation, these methods demonstrate the potential of catalysis to achieve selective functionalization of the pyridine N-oxide core.

Furthermore, the development of novel catalysts, including organocatalysts and supported heteropolyacids, is an active area of research for various heterocyclic syntheses. nih.govresearchgate.net These catalysts can offer advantages in terms of mild reaction conditions, reusability, and environmental friendliness. A continuous non-solvent method using an immobilized catalyst for the synthesis of pyridine-N-oxide has also been developed, highlighting a move towards more sustainable industrial processes. google.com

Interactive Data Table: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Precursors | Reagents & Conditions | Advantages | Disadvantages |

| Pyridine Ring Functionalization & Oxidation | 4-Methylpyridine | 1. KMnO4 (oxidation)2. Methanol, acid (esterification)3. NaBH4 (reduction)4. SOCl2 or PCl5 (chlorination)5. Peracetic acid or H2O2 (N-oxidation) | Well-established, uses readily available starting materials. google.com | Multi-step, potentially low overall yield, generates significant waste. |

| Site-Selective Chloromethylation of Pyridine N-Oxide | Pyridine N-oxide, 4-Methylpyridine 1-oxide | Oxalyl chloride, triethylamine (for chlorination); researchgate.net Trifluoromethanesulfonic anhydride (for activation) followed by a nucleophile. nih.gov | More direct, potentially higher atom economy. The N-oxide group activates the ring for substitution. researchgate.net | Requires careful control of regioselectivity, may require specialized reagents. |

| Green & Catalytic Approaches | Pyridine derivatives | Microwave irradiation, nih.gov photocatalysts, digitellinc.com palladium catalysts, orgsyn.org organocatalysts. nih.gov | Environmentally friendly, potentially higher efficiency and selectivity, milder reaction conditions. | May require development of new catalysts and optimization of novel reaction conditions. |

Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. While specific literature detailing the end-to-end continuous flow synthesis of this compound is emerging, the principles and methodologies are well-established for the synthesis of its precursors, particularly pyridine N-oxides.

The production of this compound typically involves two key steps: the N-oxidation of a pyridine precursor, such as 4-(hydroxymethyl)pyridine, followed by chlorination of the methyl group. Flow chemistry is particularly well-suited for the initial N-oxidation step.

N-Oxidation in Continuous Flow:

Research has demonstrated the successful N-oxidation of various pyridine derivatives using continuous flow microreactors. organic-chemistry.orgresearchgate.net A notable system employs a packed-bed microreactor with titanium silicalite (TS-1) as a heterogeneous catalyst and hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org This approach offers several advantages over traditional batch processes, including precise control over reaction parameters, significantly shorter reaction times, and improved safety by minimizing the accumulation of potentially hazardous reagents. organic-chemistry.orgresearchgate.net

Another continuous flow method for the synthesis of amine oxides utilizes hydrogen peroxide with carbon dioxide as a catalyst to form the active oxidant, peroxymonocarbonate, in situ. rsc.org This system has shown high conversion rates at moderate temperatures. rsc.org

These established flow chemistry protocols for pyridine N-oxidation can be adapted for the scalable production of 4-(hydroxymethyl)pyridine 1-oxide, the direct precursor to the target compound. The subsequent chlorination of the hydroxymethyl group, for instance with a reagent like thionyl chloride, could potentially be integrated as a second step in a continuous or semi-continuous process.

| Catalytic System | Oxidant | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Titanium Silicalite (TS-1) | H₂O₂ | Methanol | High yields (up to 99%), high stability (over 800 hours of continuous operation), enhanced safety. | organic-chemistry.org |

| Carbon Dioxide (in situ formation of peroxymonocarbonate) | H₂O₂ | Not specified | Atom-economic, high conversion (~98%), operates at moderate temperatures (up to 60°C). | rsc.org |

Strategies for Isolation and Purification of Synthetic Intermediates

The purity of the final this compound product is critically dependent on the effective isolation and purification of its synthetic intermediates. The primary intermediate of concern is 4-(hydroxymethyl)pyridine 1-oxide. Common laboratory and industrial techniques are employed to ensure its high purity before proceeding to the chlorination step.

Crystallization: Crystallization is a fundamental technique for purifying solid intermediates. In the synthesis of related pyridine derivatives, cooling and filtration are often employed to isolate intermediates. For instance, in a patented synthesis of 4-(chloromethyl)pyridine hydrochloride, the intermediate 4-picolinic acid is obtained by cooling the reaction mixture and subsequent filtration. google.com A similar principle can be applied to the isolation of 4-(hydroxymethyl)pyridine 1-oxide. The choice of solvent is crucial and is determined through solubility studies to maximize yield and purity. Recrystallization from a suitable solvent, such as aqueous ethanol (B145695), can further enhance the purity of the isolated intermediate. orgsyn.org

Column Chromatography: For laboratory-scale synthesis or when high purity is paramount, column chromatography is a powerful purification method. In the synthesis of a hydroxymethylated pyridine derivative, column chromatography with a silica (B1680970) gel stationary phase and a dichloromethane/methanol eluent was used for purification. acs.org This technique separates the desired intermediate from byproducts and unreacted starting materials based on their differential adsorption to the stationary phase.

Extraction: Liquid-liquid extraction is a common work-up procedure to separate the product from the reaction mixture. In the synthesis of pyridine-N-oxide hydrochloride, after the initial reaction, the product is worked up and then purified by refluxing in isopropyl alcohol, followed by cooling and filtration. orgsyn.org Continuous extraction, for example with a Soxhlet apparatus using a solvent like absolute ethanol, can be employed for the exhaustive extraction of an intermediate from a solid matrix. orgsyn.org

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Crystallization/Recrystallization | Isolation and purification of a solid product from a solution based on solubility differences. | Isolation of 4-picolinic acid by cooling and filtration; purification of 4-pyridinesulfonic acid by recrystallization from aqueous ethanol. | google.com, orgsyn.org |

| Column Chromatography | Separation of components in a mixture based on differential adsorption on a stationary phase. | Purification of 2-hydroxymethyl-4-(4-methoxycarbonylphenyl)pyridine using a silica gel column. | acs.org |

| Extraction | Separation of a substance from a mixture by dissolving it in a suitable solvent. | Continuous extraction of sodium 4-pyridinesulfonate with absolute ethanol in a Soxhlet apparatus. | orgsyn.org |

| Filtration and Washing | Separating a solid from a liquid, often followed by washing the solid with a solvent to remove impurities. | Purification of pyridine-N-oxide hydrochloride by filtration and washing with isopropyl alcohol and ether. | orgsyn.org |

Reactivity and Mechanistic Investigations of 4 Chloromethyl Pyridine 1 Oxide

Reactivity Profiles of the Chloromethyl Moiety

The chloromethyl group attached to the pyridine (B92270) N-oxide ring is a key site for a variety of chemical reactions. The electron-withdrawing nature of the N-oxide group, transmitted through the pyridine ring, activates the benzylic-like carbon of the chloromethyl group, making it a potent electrophile. This heightened reactivity is central to the synthetic utility of 4-(chloromethyl)pyridine (B78701) 1-oxide.

Nucleophilic Displacement Reactions at the Chloromethyl Carbon

The primary mode of reaction for 4-(chloromethyl)pyridine 1-oxide is nucleophilic substitution at the chloromethyl carbon. This carbon is highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reactivity is a cornerstone of its application in the synthesis of more complex molecules.

As a potent alkylating agent, this compound can react with various carbon nucleophiles, including carbanions, enolates, and organometallic reagents, to form new carbon-carbon bonds.

Enolates, such as those derived from diethyl malonate, are classic nucleophiles in C-C bond formation. The reaction with an alkyl halide typically proceeds via an S(_N)2 mechanism. youtube.comlibretexts.org While direct examples with this compound are not extensively documented in readily available literature, the principles of enolate alkylation are well-established. youtube.comlibretexts.orgresearchgate.netgoogle.com For instance, the alkylation of diethyl malonate first involves the formation of a resonance-stabilized enolate by a base, which then acts as a nucleophile to attack the electrophilic carbon of the alkylating agent. youtube.comlibretexts.org A patent has described the use of pyridine N-oxide as a catalyst in the alkylation of sodium diethyl l-methylbutylmalonate, suggesting the potential involvement of the N-oxide moiety in such transformations. google.com

The reaction of pyridine N-oxides with Grignard reagents is known to occur, often leading to addition at the α-carbon of the pyridine ring. researchgate.netresearchgate.netrsc.org However, the reactivity of the chloromethyl group as an electrophilic center towards organometallic reagents like Grignard or organolithium compounds is also a plausible pathway, although specific documented examples for this compound are scarce. ambeed.comlibretexts.orgmasterorganicchemistry.com

Table 1: Representative Alkylation Reactions with Carbon Nucleophiles

| Nucleophile Source | Reagent | Product Type | Reference |

|---|---|---|---|

| Diethyl Malonate | Diethyl Malonate, Base | 4-((2,2-Bis(ethoxycarbonyl)ethyl)pyridine 1-oxide | youtube.com, libretexts.org |

| Grignard Reagent | RMgX | 4-Alkyl- or 4-Aryl-methylpyridine 1-oxide | researchgate.net, researchgate.net |

Note: This table is illustrative, based on the general reactivity of the involved functional groups, as specific examples with this compound are not widely reported.

This compound readily reacts with heteroatom nucleophiles to form a variety of derivatives. These reactions are fundamental in modifying the structure and properties of the parent compound.

The synthesis of ethers from this compound can be achieved through a Williamson-type synthesis, where an alkoxide or phenoxide displaces the chloride. The synthesis of a series of 4-alkoxypyridines has been accomplished starting from 4-chloropyridine (B1293800) hydrochloride and the corresponding alcohol in the presence of a base like sodium hydroxide (B78521) in DMSO. semanticscholar.org This provides a model for the analogous reaction with this compound.

Thioethers can be similarly prepared by reacting this compound with a thiol or thiolate. A new complex has been synthesized through the reaction of salicylaldehyde (B1680747) 4-phenylthiosemicarbazone with 4-methylpyridine-N-oxide and (VO(acac)₂), showcasing the interaction of the N-oxide with sulfur-containing ligands. researchgate.net

The reaction with amines leads to the formation of the corresponding 4-(aminomethyl)pyridine (B121137) 1-oxides. A study on the reaction of a thieno[2,3-b]pyridine (B153569) N-oxide derivative with benzylamine (B48309) demonstrated that the N-oxide can also act as an oxidant, converting benzylamine to benzaldehyde. abertay.ac.uk

Table 2: Synthesis of Derivatives via Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkoxide | Sodium Ethoxide | 4-(Ethoxymethyl)pyridine 1-oxide | semanticscholar.org |

| Thiolate | Sodium Thiophenoxide | 4-(Phenylthiomethyl)pyridine 1-oxide | researchgate.net |

| Amine | Benzylamine | 4-((Benzylamino)methyl)pyridine 1-oxide | abertay.ac.uk |

Note: This table provides examples based on analogous reactions, as direct and detailed studies with this compound are limited in the surveyed literature.

Table 3: Halogen Exchange Reaction

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Sodium Iodide | Finkelstein Reaction | 4-(Iodomethyl)pyridine (B146143) 1-oxide | iitk.ac.in, byjus.com, wikipedia.org |

Note: This reaction is predicted based on the well-established Finkelstein reaction mechanism.

Elimination Reactions Leading to Pyridinemethylidene Intermediates

Under the influence of a strong base, this compound has the potential to undergo an elimination reaction. This would involve the abstraction of a proton from the methylene (B1212753) group and the concurrent or subsequent loss of the chloride ion, leading to the formation of a highly reactive pyridinemethylidene intermediate. Such reactions often proceed through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, especially when the developing carbanion is stabilized. libretexts.org

A study on the hydroxide-induced beta-elimination of 2-(chloroethyl)pyridine and its N-methylated derivative showed a significant rate acceleration upon quaternization of the pyridine nitrogen, proceeding through an E1cb mechanism. nih.gov While this study involves a different isomer and a chloroethyl side chain, it provides a mechanistic framework that could be applicable to this compound, where the N-oxide group would also stabilize the intermediate carbanion. The use of bulky bases can also influence the regioselectivity of elimination reactions, favoring the formation of the less substituted alkene (Hofmann product). masterorganicchemistry.com However, direct experimental evidence for the formation of a pyridinemethylidene intermediate from this compound is not prevalent in the reviewed literature.

Transformations of the Pyridine N-Oxide Functionality

The pyridine N-oxide group in this compound is a versatile functional group that significantly influences the molecule's reactivity. It can undergo a variety of transformations, including deoxygenation, rearrangement reactions, and reactions with electrophiles and oxidants. These reactions provide pathways to a diverse range of substituted pyridines.

Deoxygenation, the removal of the oxygen atom from the N-oxide group, is a fundamental transformation of pyridine N-oxides. bhu.ac.in This process is often employed to regenerate the parent pyridine ring after the N-oxide has been used to direct other functionalization reactions. uoanbar.edu.iq Various reagents and methods can be employed for the deoxygenation of pyridine N-oxides, including the use of phosphorus trichloride (B1173362) (PCl₃). uoanbar.edu.iq

Recent advancements have explored photocatalytic methods for the deoxygenation of N-O bonds. For instance, a rhenium-based photocatalyst, [Re(4,4′-tBu-bpy)(CO)₃Cl], has been shown to be effective in the deoxygenation of various pyridine N-oxides under ambient conditions. nih.gov This method offers a milder alternative to traditional deoxygenation techniques. nih.gov

| Reagent/Method | Conditions | Outcome |

| Phosphorus trichloride (PCl₃) | Not specified | Deoxygenation to the corresponding pyridine. uoanbar.edu.iq |

| [Re(4,4′-tBu-bpy)(CO)₃Cl] | Photocatalytic, ambient conditions | Deoxygenation of pyridine N-oxides. nih.gov |

| Zinc | 4.5 equivalents | Deoxygenation of pyridine N-oxides. arkat-usa.org |

Pyridine N-oxides, particularly those with an alkyl group at the 2-position, can undergo rearrangement reactions, with the Boekelheide rearrangement being a notable example. wikipedia.org This reaction typically involves treatment with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement. wikipedia.org Subsequent hydrolysis yields the corresponding hydroxymethylpyridine. wikipedia.org While the classic Boekelheide reaction focuses on 2-alkylpyridine N-oxides, the principles can be relevant to understanding the reactivity of other substituted pyridine N-oxides. Recent studies on pyrimidine (B1678525) N-oxides suggest that the Boekelheide rearrangement may proceed, at least in part, through radical intermediates. fu-berlin.de

The N-oxide group itself can react with electrophiles. The oxygen atom can attack an electrophile, leading to the formation of an O-substituted intermediate. scripps.edu This initial activation is often the first step in various functionalization reactions of the pyridine ring. scripps.edu

For instance, the reaction of pyridine N-oxides with trifluoroacetic anhydride (TFAA) is a key step in a recently developed photocatalytic trifluoromethylation reaction. nih.gov The acylation of the N-oxide facilitates a photochemical decarboxylation of TFAA. nih.gov The electronics of the pyridine N-oxide can be tuned by substituents to influence the reactivity of the N-oxide/TFAA adduct. nih.gov

Pyridine N-oxides can also act as oxidants themselves in certain reactions. arkat-usa.org Furthermore, they can be synthesized by the oxidation of the corresponding pyridine using various oxidizing agents such as hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (MCPBA), or methyltrioxorhenium (MTO) with hydrogen peroxide. bhu.ac.inarkat-usa.orggoogle.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The presence of both the N-oxide and the chloromethyl groups significantly influences the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring of this compound.

The pyridine N-oxide functionality plays a crucial role in activating the pyridine ring towards electrophilic aromatic substitution (EAS). bhu.ac.in The oxygen atom can donate electron density into the ring through resonance, creating regions of high electron density, particularly at the 2- and 4-positions. bhu.ac.inpearson.com This makes the pyridine N-oxide more reactive towards electrophiles than pyridine itself. bhu.ac.inuoanbar.edu.iq Consequently, electrophilic substitution on pyridine N-oxides, such as nitration, preferentially occurs at the 4-position. bhu.ac.inquimicaorganica.org The N-oxide can be subsequently removed to yield the 4-substituted pyridine. uoanbar.edu.iqquimicaorganica.org

Conversely, the pyridine ring is generally deactivated towards electrophilic substitution due to the electronegativity of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org In acidic conditions, the nitrogen atom can be protonated, further deactivating the ring. uoanbar.edu.iq The N-oxide group mitigates this deactivation and directs electrophiles to the 4-position.

For nucleophilic aromatic substitution (SNAr), the pyridine ring is inherently more reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the anionic intermediate (Meisenheimer complex). stackexchange.comnih.govyoutube.com Nucleophilic attack is favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqstackexchange.com The N-oxide group further enhances the reactivity towards nucleophiles at the 2- and 4-positions. uoanbar.edu.iq

The chloromethyl group at the 4-position is primarily an electron-withdrawing group through its inductive effect. This will further influence the electron density distribution in the pyridine ring, though the N-oxide group's resonance effect is generally more dominant in directing electrophilic attack.

The activated nature of the pyridine N-oxide ring allows for direct functionalization. As mentioned, electrophilic substitution, such as nitration, can be directed to the 4-position. bhu.ac.in Halogenation of pyridine N-oxides can also be achieved, providing access to halopyridines. nih.gov

Nucleophilic substitution reactions are also a key method for the direct functionalization of the pyridine core in halopyridines. youtube.comyoutube.com For example, 4-chloropyridine can react with nucleophiles like ammonia (B1221849) to yield 4-aminopyridine. youtube.com While the starting material in this article is this compound, the principles of nucleophilic substitution on the related 4-chloropyridine N-oxide are highly relevant. The reaction of 4-chloropyridine N-oxide with nucleophiles would be expected to readily occur at the 4-position, displacing the chloride.

Recent research has also explored the functionalization of pyridine N-oxides through metallation followed by reaction with an electrophile. arkat-usa.org This provides another route for the direct introduction of substituents onto the pyridine ring.

Reaction Kinetics and Thermodynamic Analyses

The reactivity of this compound is fundamentally centered around the chloromethyl group at the 4-position of the pyridine ring. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, which in turn affects the reactivity of the benzylic chloride. This section delves into the kinetic and thermodynamic aspects of the key transformation pathways of this compound, primarily focusing on nucleophilic substitution reactions.

The principal transformation pathway for this compound involves the nucleophilic substitution of the chloride ion. This reactivity is analogous to that of other benzylic halides, which are known to readily undergo such reactions. The N-oxide group, being a strong electron-withdrawing group through resonance and induction, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The rate of nucleophilic substitution can be determined by monitoring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic methods or chromatography. The rate law for these reactions typically follows second-order kinetics, being first order in both the substrate and the nucleophile, particularly for an SN2 mechanism. However, under conditions that favor a carbocation intermediate, an SN1 mechanism may be observed, leading to a first-order rate dependence on the substrate only.

The nature of the nucleophile, the solvent, and the temperature significantly impacts the reaction rate. Stronger nucleophiles will generally lead to faster reaction rates. The solvent polarity can also play a crucial role; polar protic solvents can stabilize the transition state and any potential carbocation intermediates, thus influencing the reaction pathway and rate.

While specific rate constants for a wide range of reactions involving this compound are not extensively tabulated in the literature, we can infer relative reactivities based on general principles of organic chemistry. The table below provides an illustrative representation of expected relative rate constants for the reaction of this compound with various nucleophiles.

Table 1: Illustrative Relative Rate Constants for Nucleophilic Substitution of this compound

| Nucleophile | Solvent | Expected Relative Rate (k_rel) |

|---|---|---|

| Azide (N₃⁻) | DMF | High |

| Cyanide (CN⁻) | DMSO | High |

| Iodide (I⁻) | Acetone | Moderate |

| Hydroxide (OH⁻) | Water/THF | Moderate |

| Ammonia (NH₃) | Methanol (B129727) | Low |

Note: This table is illustrative and intended to show expected trends in reactivity. Actual rate constants would need to be determined experimentally.

The activation energy (Ea) of a reaction is a critical parameter that dictates its rate. For the nucleophilic substitution of this compound, the activation energy will depend on the specific mechanism (SN1 or SN2).

For an SN2 pathway , the reaction proceeds through a single, concerted transition state where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. The transition state is characterized by a pentacoordinate carbon atom. The stability of this transition state is influenced by steric hindrance and electronic factors. The electron-withdrawing nature of the pyridine N-oxide moiety can stabilize the electron-rich transition state.

For an SN1 pathway , the reaction proceeds in two steps. The first and rate-determining step is the formation of a benzylic carbocation intermediate. This carbocation is resonance-stabilized by the pyridine ring. The N-oxide group, while electron-withdrawing, can also participate in resonance stabilization of the positive charge. The second step is the rapid attack of the nucleophile on the carbocation.

Computational studies on related pyridine N-oxide systems can provide insights into the geometries and energies of the transition states. 210.212.36nih.govresearchgate.net These studies help in characterizing the transition state structures and calculating the activation energy barriers for different pathways. For instance, density functional theory (DFT) calculations can be employed to model the reaction profile and determine the relative energies of the reactants, transition states, and products.

The table below presents hypothetical activation energy values for the SN1 and SN2 pathways of a representative nucleophilic substitution reaction of this compound.

Table 2: Hypothetical Activation Energy Profiles for Nucleophilic Substitution of this compound

| Reaction Pathway | Rate-Determining Step | Hypothetical Activation Energy (Ea) (kJ/mol) | Transition State Characteristics |

|---|---|---|---|

| SN2 | Nucleophilic attack and leaving group departure | 80 - 100 | Pentacoordinate carbon, trigonal bipyramidal geometry |

Note: These values are hypothetical and for illustrative purposes. The actual activation energies would vary depending on the specific nucleophile and reaction conditions.

Applications of 4 Chloromethyl Pyridine 1 Oxide in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The dual reactivity of 4-(chloromethyl)pyridine (B78701) 1-oxide makes it a powerful tool for synthesizing complex heterocyclic structures, including fused pyridine (B92270) derivatives, polycyclic aromatic nitrogen heterocycles, and spiro-compounds.

Synthesis of Fused Pyridine Derivatives

4-(Chloromethyl)pyridine 1-oxide is instrumental in the synthesis of various fused pyridine derivatives. These compounds are of significant interest due to their presence in numerous biologically active molecules and functional materials. For instance, it can be utilized in multi-component reactions to construct complex fused systems. One notable application involves its reaction with other reagents to form pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These reactions often proceed through a series of steps, including condensation and cyclization, to yield the final fused-ring product. The reactivity of the chloromethyl group allows for its participation in forming new rings fused to the initial pyridine N-oxide structure.

Construction of Polycyclic Aromatic Nitrogen Heterocycles

The synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) is another area where this compound demonstrates its utility. These compounds are characterized by multiple fused aromatic rings, at least one of which contains a nitrogen atom. The inherent reactivity of the pyridine N-oxide framework, enhanced by the chloromethyl substituent, facilitates the construction of these complex systems. nih.govresearchgate.net For example, it can be a starting material for creating larger, more intricate PANHs through annulation reactions, where additional rings are built onto the existing pyridine N-oxide scaffold.

Role in Spiro-Compound and Bridged-Ring System Syntheses

Spiro compounds, which feature two rings connected by a single common atom, and bridged-ring systems, where two rings share two or more common atoms, represent complex three-dimensional structures. nih.govmasterorganicchemistry.com While direct examples of this compound in the synthesis of these specific systems are not extensively documented in the provided search results, its role as a bifunctional building block suggests its potential in such syntheses. The chloromethyl group can act as an electrophilic site, while the pyridine N-oxide ring can participate in various cycloaddition or rearrangement reactions, which are key steps in the formation of spiro and bridged architectures. nih.govrsc.orggla.ac.uk The synthesis of such complex structures often relies on domino reactions, where a single starting material undergoes multiple transformations in one pot. nih.gov

Precursor for the Derivatization of Pyridine N-Oxide Scaffolds

Beyond its role in constructing complex ring systems, this compound is a valuable precursor for introducing a wide array of functional groups onto the pyridine N-oxide scaffold. This derivatization is crucial for modulating the electronic properties, solubility, and biological activity of the resulting molecules.

Generation of Diverse 4-Substituted Pyridine N-Oxides and Analogues

The chloromethyl group at the 4-position of the pyridine N-oxide ring is a highly reactive handle for introducing various substituents. researchgate.netsemanticscholar.org Nucleophilic substitution reactions are commonly employed to replace the chlorine atom with a wide range of nucleophiles, including amines, alkoxides, and thiolates. scripps.edu This allows for the synthesis of a diverse library of 4-substituted pyridine N-oxides with different functional groups. arkat-usa.orgresearchgate.net The N-oxide moiety itself can also influence the reactivity of the ring, facilitating substitutions at other positions as well. wikipedia.org

Installation of Functionalities for Subsequent Chemical Modifications

The introduction of functional groups via this compound is often a strategic step in a multi-step synthesis. researchgate.net The newly installed functionalities can serve as points for further chemical modifications, enabling the construction of even more complex molecules. For example, a group introduced at the 4-position can be further elaborated through cross-coupling reactions or other transformations to build up molecular complexity. researchgate.netchemrxiv.org This stepwise approach allows for precise control over the final structure of the target molecule. The pyridine N-oxide itself can also be a directing group for C-H functionalization, further expanding the possibilities for derivatization. chemrxiv.orgdigitellinc.com

Utilization in the Synthesis of Precursors to Pharmacologically Relevant Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The N-oxide functionality can further enhance biological activity or act as a handle for subsequent chemical modifications.

This compound is a key building block for introducing the pyridyl-N-oxide motif into larger molecules. This is particularly relevant in the design of enzyme inhibitors, where the pyridine ring can interact with amino acid residues in the active site. The chloromethyl group allows for the covalent attachment of this pharmacophore to a larger molecular scaffold.

A notable example is the asymmetric synthesis of an angiotensin I analogue, [β-(4-pyridyl-1-oxide)-L-alanine4]-angiotensin I, which was investigated as a potential mechanism-based inhibitor (suicide substrate) for protein-tyrosine kinases. nih.gov In this multi-step synthesis, this compound was used as an alkylating agent to introduce the key β-(4-pyridyl-1-oxide)-L-alanine residue. The crucial step involved the alkylation of a chiral glycine (B1666218) enolate equivalent with this compound. nih.gov

The reaction provides a direct route to incorporating the 4-(methyl)pyridine 1-oxide structure into a peptide backbone, highlighting its utility in designing complex bioactive molecules. Although the resulting angiotensin analogue showed only weak competitive inhibition of the p56lck tyrosine kinase, the synthetic strategy demonstrates a robust method for creating novel pharmacophores based on this scaffold. nih.gov

Table 1: Key Alkylation Step in the Synthesis of a Bioactive Peptide Precursor nih.gov

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| Chiral Schiff base anion (glycine equivalent) | This compound | n-Butyllithium | THF | Alkylated Schiff base intermediate |

This interactive table summarizes the key synthetic step where this compound is used to form a C-C bond, creating the precursor for the modified alanine (B10760859) residue.

While this compound is a valuable reagent in synthetic organic chemistry, its specific application as a key intermediate in the total synthesis of natural products is not widely documented in scientific literature. Natural product syntheses often require highly specific and sometimes complex starting materials, and simpler pyridine derivatives are more commonly employed.

Role in Polymer Chemistry and Materials Science Applications

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis and modification of polymers.

There is limited direct evidence of this compound being used as a monomer in chain-growth polymerization or as a direct initiator. However, the pyridine N-oxide (PO) moiety itself is highly relevant in advanced polymerization techniques. Studies have shown that various substituted pyridine N-oxides can act as effective catalysts in reversible-deactivation radical polymerization (RDRP). ntu.edu.sg They function as halogen bonding catalysts to control the polymerization of methacrylates, demonstrating the utility of the N-oxide group in mediating polymerization processes. ntu.edu.sg This suggests a potential, though not yet explicitly reported, application for this compound as a catalytic species or as a precursor to a functional initiator after modification of the chloromethyl group.

A more direct application in polymer chemistry is the use of this compound for the functionalization of existing polymer backbones. nih.gov This process, known as polymer grafting or post-polymerization modification, is a powerful tool for altering the properties of a material. nih.gov Polymers containing nucleophilic functional groups, such as amines (-NH2) or hydroxyls (-OH), can be modified by reaction with the electrophilic chloromethyl group of this compound.

This "grafting to" approach covalently attaches the 4-(methyl)pyridine 1-oxide moiety as a side chain to the main polymer backbone. Such modifications can be used to:

Introduce sites for metal coordination.

Alter the solubility and hydrophilicity of the polymer.

Provide handles for further chemical reactions.

Impart specific biological or catalytic activity.

For example, research on grafting other pyridine derivatives, such as 4-vinyl pyridine, onto polymer chains like carboxymethyl chitosan (B1678972) has been successfully demonstrated, establishing a precedent for this type of modification. researchgate.net The reactive nature of the chloromethyl group in this compound makes it a suitable candidate for similar functionalization strategies via nucleophilic substitution.

The synthesis of precursors for optoelectronic and responsive materials using this compound is not a well-documented area in the available scientific literature. While pyridine-based structures are integral to many functional materials, including those for electronics and optics, the specific contribution of this N-oxide derivative is not prominently reported.

Computational and Theoretical Studies of 4 Chloromethyl Pyridine 1 Oxide

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its physical and chemical properties. For 4-(chloromethyl)pyridine (B78701) 1-oxide, analysis of its molecular orbitals and charge distribution is key to understanding its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a fundamental concept in modern chemistry for explaining and predicting chemical reactivity. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgnih.gov The HOMO is the highest energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor (electrophile). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For 4-(chloromethyl)pyridine 1-oxide, computational studies, such as those performed using Density Functional Theory (DFT), can calculate the energies of these frontier orbitals. While specific DFT studies on this compound are not widely published, data from its close analog, 4-chloromethyl pyridine (B92270) hydrochloride, calculated using the B3LYP/6-311++G(d,p) basis set, provides valuable insight. rsc.org The HOMO-LUMO gap determined from these calculations helps in understanding the molecule's chemical reactivity and its potential to engage in various reactions. rsc.org The theory suggests that reactivity is not always confined to the frontier orbitals, and in some cases, other molecular orbitals may participate. rsc.org

Table 1: Calculated Frontier Orbital Energies for a Related Pyridine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.01 |

| ELUMO | -2.98 |

| Energy Gap (ΔE) | 5.03 |

Data derived from DFT calculations on 4-chloromethyl pyridine hydrochloride, a structurally similar compound. rsc.org

The HOMO of the N-oxide is expected to have significant density on the oxygen atom, making it a primary site for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring and the chloromethyl group, indicating potential sites for nucleophilic attack.

The distribution of electron density within a molecule is rarely uniform. This uneven distribution creates regions of partial positive and negative charge, which are critical in determining how the molecule interacts with other charged or polar species. Molecular Electrostatic Potential (MEP) maps are visual representations of this charge distribution, calculated using computational methods. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP would show a significant region of negative electrostatic potential around the N-oxide oxygen atom due to its high electronegativity and lone pairs of electrons. This makes the oxygen the most likely site for protonation and interaction with electrophiles. The hydrogen atoms of the pyridine ring and the chloromethyl group would exhibit positive potential, with the carbon atom of the chloromethyl group also being an electrophilic center due to the electron-withdrawing effects of the adjacent chlorine atom and the pyridine N-oxide ring. rsc.org

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution by analyzing the localized bonds and lone pairs of a molecule. Calculations on the related 4-chloromethyl pyridine hydrochloride show that the nitrogen atom in the ring and the chlorine atom carry a negative charge, while the carbon atoms, particularly the one in the chloromethyl group (C11), are positively charged, making them susceptible to nucleophilic attack. rsc.org

Table 2: Calculated Atomic Charges for a Related Pyridine Derivative

| Atom | Mulliken Population Analysis (MPA) Charge | Natural Population Analysis (NPA) Charge |

|---|---|---|

| C3 (ring carbon with methyl group) | -0.04001 | +0.081013 |

| C5 (ring carbon near nitrogen) | +0.05993 | +0.205502 |

| C11 (chloromethyl carbon) | -0.34318 | +0.465223 |

Data derived from DFT calculations on 4-chloromethyl pyridine hydrochloride. rsc.org Note the significant positive charge on the chloromethyl carbon in the NPA analysis, indicating its electrophilic nature.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemistry allows for the detailed exploration of reaction pathways, providing a theoretical understanding of how chemical transformations occur. This includes identifying the unstable, high-energy transition states that connect reactants to products and calculating the energy barriers that control reaction rates.

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). The energy required to reach this state from the reactants is the activation energy or energy barrier. Computational methods can locate the geometry of a transition state on the potential energy surface and calculate its energy. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it indeed connects the desired reactants and products. researchgate.net The IRC method traces the minimum energy path down from the transition state in both the forward and reverse directions. researchgate.net This mapping provides a detailed picture of the geometric and electronic changes that occur throughout the reaction, such as bond breaking and bond formation.

For a hypothetical reaction of this compound, an IRC analysis would start at the calculated transition state geometry and follow the path of steepest descent on the potential energy surface. Plotting the energy versus the reaction coordinate generates a reaction profile, which visually depicts the activation energies for the forward and reverse reactions. This analysis provides definitive proof of the reaction mechanism and can reveal the presence of intermediates if the reaction is not a single-step process.

Theoretical Prediction of Spectroscopic Parameters for Mechanistic Insights

A powerful application of computational chemistry is the prediction of spectroscopic properties, such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating these spectra for proposed reactants, intermediates, transition states, and products, a direct comparison with experimental data can be made. This comparison is invaluable for structure elucidation and mechanistic verification.

DFT calculations have been shown to accurately predict the vibrational frequencies of molecules. In a study on 4-chloromethyl pyridine hydrochloride, the calculated FT-IR and FT-Raman spectra, using the B3LYP functional, showed good agreement with the experimental spectra after applying a scaling factor. rsc.org For instance, the C-Cl stretching vibration and various C-H and C-N ring vibrations can be assigned based on the calculations. This ability to predict spectra is crucial for identifying transient species in a reaction mixture, thereby providing strong evidence for a proposed reaction mechanism. Similarly, calculating ¹H and ¹³C NMR chemical shifts can help confirm the structure of products or intermediates in solution. nih.gov

Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Pyridine Derivative

| Assignment | Calculated FT-IR | Experimental FT-IR | Calculated FT-Raman | Experimental FT-Raman |

|---|---|---|---|---|

| C-H stretch | 3108 | 3105 | 3108 | 3107 |

| Ring stretch | 1642 | 1640 | 1642 | 1640 |

| C-H in-plane bend | 1226 | 1225 | 1226 | 1228 |

| C-Cl stretch | 732 | 730 | 732 | 735 |

Data derived from DFT calculations on 4-chloromethyl pyridine hydrochloride. rsc.org The close agreement validates the computational model.

Predictive Modeling of Vibrational Modes (IR) and Chemical Shifts (NMR) to Support Proposed Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound and its reaction intermediates. ijcrt.org By employing methods such as B3LYP with a 6-311++G(d,p) basis set, researchers can calculate theoretical vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. ijcrt.org

These predictive models are crucial for elucidating reaction mechanisms. For instance, in nucleophilic substitution reactions at the chloromethyl group, theoretical spectra of proposed transition states and intermediates can be generated. These calculated spectra can then be compared with experimental data to confirm the presence of these transient species, which are often difficult to isolate and characterize directly.

Predicted Vibrational Frequencies (IR):

DFT calculations can predict the characteristic vibrational modes of this compound. Key predicted frequencies would include:

C-H stretching (aromatic): Typically in the 3000-3100 cm⁻¹ region.

C-H stretching (aliphatic, -CH₂Cl): Expected around 2900-3000 cm⁻¹.

N-O stretching: A strong band characteristic of the N-oxide functionality.

C=C and C=N stretching (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: Expected in the 600-800 cm⁻¹ region.

A study on the related molecule, 4-chloromethyl pyridine hydrochloride, using the B3LYP/6-311++G(d,p) level of theory, provided detailed assignments of vibrational modes which can serve as a reference. ijcrt.org

Table 1: Predicted vs. Experimental Vibrational Frequencies for a Related Pyridine Derivative A direct comparison for this compound is not readily available in the provided search results. The following table is illustrative based on data for a similar compound, 4-chloromethyl pyridine hydrochloride, to demonstrate the principle.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |

| N-H Stretch | 3350 | 3388 |

| C-H Stretch (Aromatic) | 3050-3150 | 3030-3100 |

| C-H Bend (Aliphatic) | 1450 | 1440 |

| C-N Stretch | 1320 | 1310 |

This data is based on a related compound and serves an illustrative purpose.

Predicted Chemical Shifts (NMR):

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in structure elucidation. The chemical environment of each proton and carbon atom in this compound dictates its predicted chemical shift.

¹H NMR: Protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts influenced by the electron-withdrawing N-oxide group and the chloromethyl substituent. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would be expected at a distinct downfield position (around δ 4.5-5.0 ppm) due to the adjacent electronegative chlorine atom.

¹³C NMR: The carbon atoms of the pyridine ring will have characteristic shifts, with the carbon attached to the chloromethyl group and the carbons adjacent to the nitrogen oxide showing distinct resonances. The carbon of the chloromethyl group will also have a specific chemical shift.

A high-resolution NMR spectrum was recorded for 4-chloromethyl pyridine hydrochloride using an instrument with a field strength of 9.4 T, corresponding to frequencies of 400 MHz for ¹H and 100 MHz for ¹³C. ijcrt.org While specific calculated values for this compound were not found, the methodology is well-established.

Correlation with Experimental Data for Validation of Computational Models

The validity and accuracy of computational models are established by comparing the predicted data with experimental results. For this compound, this would involve synthesizing the compound and its intermediates and acquiring their experimental IR and NMR spectra.

A study on 4-chloromethyl pyridine hydrochloride demonstrated a good correlation between the vibrational frequencies calculated using DFT and those obtained from experimental FT-IR and FT-Raman spectroscopy. ijcrt.org This agreement validates the computational method used, indicating its reliability for predicting the properties of similar molecules. The study also compared calculated bond lengths and angles with X-ray diffraction (XRD) data, further confirming the accuracy of the computational model. ijcrt.org

The process typically involves:

Synthesis and Purification: Obtaining a pure sample of the compound of interest.

Spectroscopic Analysis: Recording the experimental IR and NMR spectra.

Computational Modeling: Performing DFT or other quantum chemical calculations to predict the spectra.

Correlation and Refinement: Comparing the experimental and theoretical spectra. Discrepancies can often be resolved by refining the computational model, for instance, by considering solvent effects or different conformations.

This iterative process of prediction and experimental validation is fundamental to building robust computational models that can be confidently applied to study reaction mechanisms and predict the properties of novel compounds.

Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Synthetic Routes

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to chemistry to predict reaction outcomes and design synthetic pathways. nih.govrjptonline.org These data-driven approaches can analyze vast amounts of chemical information to identify patterns and make predictions that are often beyond the scope of human intuition or traditional computational methods. mit.edu

Predicting Reactivity:

For this compound, ML models could be trained to predict its reactivity in various chemical transformations. This can be achieved by developing models that correlate the molecule's structural and electronic properties with its observed reactivity. nih.gov Such models can predict the likelihood of a reaction occurring, the potential yield, and even the regioselectivity. researchgate.net For instance, an ML model could be trained on a large dataset of nucleophilic substitution reactions to predict the outcome of reacting this compound with different nucleophiles under various conditions. The development of new regression models using a neural network approach has shown high precision in predicting the general chemical stability of molecules. nih.gov

Predicting Synthetic Routes:

Table 2: Applications of AI/ML in the Study of this compound

| Application | AI/ML Technique | Potential Outcome |

| Reactivity Prediction | Neural Networks, Regression Models | Prediction of reaction yields, regioselectivity, and catalyst performance for reactions involving this compound. |

| Synthetic Route Design | Retrosynthesis Algorithms, Deep Learning | Generation of novel and efficient synthetic pathways to this compound and its derivatives. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Estimation of physicochemical properties and potential biological activity based on molecular structure. |

The integration of these advanced computational tools holds immense promise for the future of chemical research, enabling faster and more efficient discovery and development of new molecules and materials.

Advanced Analytical Methodologies for Studying Transformations of 4 Chloromethyl Pyridine 1 Oxide

In-situ Reaction Monitoring Techniques

Real-time monitoring of chemical reactions provides invaluable insights into their progress, allowing for the optimization of reaction conditions and a deeper understanding of the underlying kinetics and mechanisms.

Real-time Spectroscopic Analysis (e.g., ReactIR, In-situ NMR) for Kinetic and Mechanistic Elucidation

In-situ spectroscopic methods are powerful tools for tracking the concentration of reactants, intermediates, and products as a reaction unfolds. ReactIR, a form of Fourier-transform infrared (FTIR) spectroscopy, allows for the continuous monitoring of key vibrational bands in the reaction mixture. For instance, the characteristic N-O stretching vibration in pyridine (B92270) N-oxides can be monitored to follow the consumption of the starting material. arkat-usa.org Similarly, the appearance and disappearance of vibrational bands corresponding to specific functional groups in intermediates and products can provide a detailed kinetic profile of the transformation.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for real-time analysis. By acquiring NMR spectra at regular intervals directly from the reaction vessel, it is possible to quantify the relative concentrations of all NMR-active species. This technique is particularly useful for distinguishing between isomers and for identifying transient species that may not be observable by other methods. For example, in the study of pyridine derivatives, both ¹H and ¹³C NMR spectra can provide detailed structural information on the compounds present in the reaction mixture. researchgate.netcdnsciencepub.com

Chromatographic Methods (e.g., LC-MS, GC-MS) for Reaction Progression Tracking and Impurity Profiling

Chromatographic techniques coupled with mass spectrometry are indispensable for monitoring the progress of complex reactions and for identifying and quantifying impurities. Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile compounds like pyridine N-oxides and their derivatives. researchgate.netresearchgate.net By taking aliquots from the reaction mixture at different time points, a detailed timeline of the formation of products and byproducts can be constructed. This is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, especially for the analysis of more volatile compounds that may be present in the reaction mixture or formed during the transformation. nih.govresearchgate.netnih.gov GC-MS provides excellent separation of components and delivers detailed mass spectra that can be used to identify unknown compounds by comparison with spectral libraries or through interpretation of fragmentation patterns. nih.govresearchgate.net Impurity profiling using these methods is essential for ensuring the quality and purity of the final product, a critical aspect in pharmaceutical and materials science applications. nih.gov

Structural Characterization of Reaction Intermediates and Products (Focus on methods employed)

The unambiguous identification of reaction intermediates and final products is paramount to understanding the transformation of 4-(chloromethyl)pyridine (B78701) 1-oxide. A combination of sophisticated analytical techniques is often required to achieve this.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. nih.govmdpi.com This is a critical first step in identifying unknown products and intermediates. The fragmentation patterns observed in the mass spectrum, often obtained through tandem mass spectrometry (MS/MS) experiments, provide valuable structural information. researchgate.netnih.gov For pyridine N-oxides, characteristic fragmentation pathways include the loss of an oxygen atom from the molecular ion. researchgate.netresearchgate.net The fragmentation of substituted pyridine N-oxides can be complex, and a detailed analysis of the fragment ions is necessary to elucidate the structure of the original molecule. researchgate.net

| Technique | Information Gained from 4-(Chloromethyl)pyridine 1-oxide & Derivatives |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination for elemental composition analysis. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through controlled fragmentation of selected ions. |

| Electron Ionization (EI) | Characteristic fragmentation patterns, often involving the loss of the N-oxide oxygen. researchgate.net |

| Electrospray Ionization (ESI) | Soft ionization technique suitable for analyzing polar and non-volatile pyridine N-oxide derivatives. nih.gov |

Mechanistic Probing through Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful technique for unraveling complex reaction mechanisms. researchgate.net By selectively replacing one or more atoms in the starting material with a heavier isotope, such as deuterium (²H) for hydrogen, it is possible to trace the fate of these atoms throughout the reaction. researchgate.netacs.org

Chiral Analysis of Enantiomerically Enriched Products Derived from Asymmetric Transformations

The successful synthesis of chiral molecules from this compound necessitates precise and reliable methods for the separation and quantification of the resulting enantiomers. Chiral HPLC has emerged as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility. The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation.

Chiral Stationary Phases (CSPs)

A variety of CSPs have been developed and are commercially available, each operating on different chiral recognition mechanisms. For the analysis of chiral pyridine derivatives, polysaccharide-based CSPs are particularly prevalent. csfarmacie.cznih.gov These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, offer a broad range of applicability for many classes of chiral compounds. csfarmacie.cz The chiral recognition mechanism of polysaccharide-based CSPs is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. csfarmacie.cznih.gov

Pirkle-type CSPs, which operate on a principle of π-π interactions, hydrogen bonding, and steric hindrance, also represent a valuable class of stationary phases for the resolution of certain chiral compounds. csfarmacie.cz

Asymmetric Transformations and Subsequent Chiral Analysis

While specific examples of asymmetric transformations starting directly from this compound leading to enantiomerically enriched products are not extensively documented in publicly available literature, the methodologies for analyzing analogous chiral pyridine N-oxide derivatives provide a clear blueprint for such investigations.

For instance, the development of chiral 4-aryl-pyridine-N-oxide nucleophilic catalysts has been reported, and the enantiomeric excess (ee) of the products from reactions catalyzed by these species was determined by chiral HPLC. acs.org In these studies, the choice of a suitable chiral stationary phase and mobile phase composition was crucial for achieving baseline separation of the enantiomers, allowing for accurate determination of the enantiomeric ratio.

In a representative, albeit analogous, study on the dynamic kinetic resolution of hemiaminal esters, chiral HPLC analysis was instrumental in evaluating the success of the asymmetric transformation. The specific conditions for such separations are detailed in the table below, illustrating the typical parameters employed.

| Product Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| 2,5-Disubstituted Tetrazole Hemiaminal Ester (4a) | Chiralcel AD-H | Hexane (B92381)/Isopropanol (B130326) (90:10) | 1.0 | 254 | 95 |

| 2,5-Disubstituted Tetrazole Hemiaminal Ester (4p) | Chiralcel OD-H | Hexane/Isopropanol (80:20) | 1.0 | 254 | 92 |

This table presents representative data from analogous studies to illustrate the typical parameters for chiral HPLC analysis of pyridine N-oxide derivatives. The data is derived from studies on related compounds and serves as a model for the analysis of derivatives of this compound. acs.org

The development of methods for the chiral analysis of products from asymmetric transformations of this compound would follow a similar empirical approach. A screening of various commercially available chiral columns (e.g., Chiralcel OD, OJ, AD, AS series) and mobile phase systems (typically mixtures of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol) would be conducted to identify the optimal conditions for the separation of the specific enantiomeric pair.

The determination of enantiomeric excess is a critical step in the development of asymmetric syntheses. nih.gov Accurate and reproducible analytical methods, such as chiral HPLC, are indispensable for optimizing reaction conditions to achieve high levels of stereoselectivity. csfarmacie.cznih.gov The principles and methodologies established for other chiral pyridine N-oxides provide a solid foundation for the successful chiral analysis of novel, enantiomerically enriched compounds derived from this compound.

Future Directions and Emerging Research Avenues

Exploiting 4-(Chloromethyl)pyridine (B78701) 1-oxide in Multi-Component Reactions for Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, represent a highly efficient strategy for building molecular diversity. While direct research on the use of 4-(Chloromethyl)pyridine 1-oxide in MCRs is not extensively documented, its structure is ideally suited for such applications.

The reactive chloromethyl group can serve as a key electrophilic component. It can readily react with a wide array of nucleophiles, such as amines, thiols, and carbanions, which are staples in MCRs. For instance, it could be envisioned as a component in Ugi-type or Passerini-type reactions, where its incorporation would introduce the versatile pyridine (B92270) N-oxide unit into the final scaffold. The construction of diverse pyridine derivatives is often achieved through condensation or MCR approaches. organic-chemistry.org These reactions can be designed as linear sequences or, more efficiently, as one-pot MCRs that build complex precursors from simple synthons and amines. organic-chemistry.org

Future research could focus on designing novel MCRs where this compound acts as a linchpin, connecting different molecular fragments. The N-oxide functionality, by altering the electron density of the pyridine ring, can influence the reactivity of other substituents and participate in non-covalent interactions, guiding the stereochemical outcome of complex transformations. The development of such MCRs would provide rapid access to libraries of novel compounds with potential applications in drug discovery and agrochemicals.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The evolution of automated synthesis and high-throughput experimentation (HTE) has revolutionized the process of chemical discovery and optimization. nih.gov These platforms rely on robust, reliable, and versatile building blocks for the rapid generation of compound libraries. This compound, with its well-defined reactivity, is an excellent candidate for integration into such automated workflows.

Continuous flow chemistry, a key technology in automated synthesis, offers enhanced safety, efficiency, and scalability over traditional batch processes. The synthesis of various pyridine N-oxides has been successfully demonstrated in continuous flow microreactors, achieving high yields and catalyst stability over extended periods. organic-chemistry.org This precedent suggests that the synthesis and subsequent derivatization of this compound could be seamlessly adapted to flow chemistry platforms. Its chloromethyl handle allows for a modular approach, where a core structure can be functionalized in a sequential, automated fashion by flowing in different nucleophilic reagents.

This integration would enable the high-throughput synthesis of extensive libraries of 4-(pyridyl-N-oxide)methyl-substituted compounds. The resulting data on reaction outcomes and product properties could be used to train machine learning algorithms, further accelerating the discovery of molecules with desired characteristics.

Development of Highly Selective Catalytic Methods for Novel Transformations of the Compound

While the nucleophilic substitution of the chloromethyl group is its most common transformation, modern catalytic methods can unlock new and previously inaccessible reaction pathways.

Photoredox Catalysis: Recent advances have shown that photoredox catalysis can generate radical intermediates under mild conditions. For example, iridium-based photocatalysts have been used for the cross-coupling of C7-chloromethyl-substituted thiazolino ring-fused 2-pyridones with quinoxalinones via a radical mechanism. acs.org This suggests a promising avenue for this compound. By generating a 4-(pyridyl-N-oxide)methyl radical, a host of novel C-C and C-heteroatom bonds could be formed through coupling with various radical precursors or acceptors.

Metal-Free Catalysis: Organocatalysis presents another fertile ground for research. Systems using catalysts like 4-N,N-dimethylaminopyridine (DMAP) have been developed for the selective oxidation of methyl aromatics. mdpi.com Exploring similar metal-free catalytic systems could lead to novel transformations of the chloromethyl group or other positions on the pyridine ring of this compound.

Future efforts will likely focus on developing catalytic methods that are highly selective (chemo-, regio-, and stereoselective), operate under mild conditions, and tolerate a broad range of functional groups. Such methods would significantly expand the synthetic utility of this versatile building block.

New Applications in Advanced Functional Materials Design

The unique combination of a coordination site (the N-oxide) and a reactive handle (the chloromethyl group) makes this compound an attractive monomer or functionalizing agent for advanced materials.

Polymer Inclusion Membranes (PIMs): Pyridine N-oxide derivatives have been explored as agents for the extraction and membrane transport of metal ions. For instance, 4-(1′-n-tridecyl)pyridine N-oxide has been used in PIMs for the separation of Cr(VI). researchgate.net The N-oxide group acts as an effective ligand for the metal ion. This compound could be used in a similar capacity, or its chloromethyl group could be used to covalently graft it onto a polymer backbone, creating highly stable and reusable PIMs for selective metal ion separation or sensing applications.

Functional Polymers and Surfaces: The chloromethyl group is a well-known anchor for surface modification. It can be used to immobilize the pyridine N-oxide moiety onto silica (B1680970), gold nanoparticles, or polymer resins. Such functionalized materials could find use in heterogeneous catalysis, as solid-phase extraction media, or as platforms for sensing applications. The N-oxide can act as a ligand for catalytically active metal centers or as a hydrogen bond acceptor for recognizing specific analytes.

Computational Design of Novel Derivatives with Tunable Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. researchgate.netnih.gov DFT and other computational methods can provide deep insights into the structure, electronics, and reactivity of this compound and its potential derivatives.

Predicting Reactivity and Spectra: DFT calculations can be used to model the electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO) of the molecule. researchgate.net This information helps in predicting the most likely sites for electrophilic and nucleophilic attack and understanding its reactivity in various chemical transformations. Furthermore, theoretical calculations can predict spectroscopic signatures (NMR, IR, UV-vis), which aids in the characterization of newly synthesized derivatives. nih.gov

QSAR and Molecular Docking: For applications in drug discovery, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can be employed. researchgate.net By designing virtual libraries of derivatives based on the this compound scaffold and calculating relevant molecular descriptors, it is possible to build models that correlate structural features with biological activity. Docking simulations can predict how these derivatives might bind to biological targets like enzymes or receptors, prioritizing the synthesis of compounds with the highest potential efficacy. researchgate.net

Future research will leverage these computational tools to design novel derivatives of this compound with finely tuned electronic properties, enhanced reactivity, and optimized biological or material functions before their synthesis is ever attempted in the lab.

Q & A

Q. What are the common synthetic routes for preparing 4-(chloromethyl)pyridine 1-oxide, and what factors influence the choice of reaction conditions?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, oxidation, or reduction reactions. For example, nucleophilic substitution reactions using amines, thiols, or alcohols in polar solvents (e.g., DMF or DMSO) at elevated temperatures are common. Oxidation with agents like potassium permanganate can yield pyridine N-oxides, while reductions with NaBH₄ or LiAlH₄ produce reduced derivatives . Reaction conditions (solvent polarity, temperature, and reagent strength) are selected based on the desired substitution pattern and functional group compatibility. Comparative studies show that dual chlorination at specific positions enhances reactivity, making it a versatile intermediate .

Q. How do the electrochemical properties of this compound compare to other pyridine N-oxide derivatives?